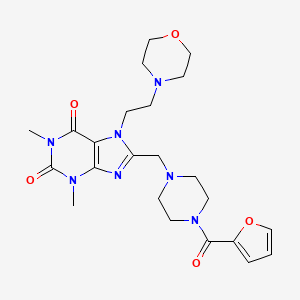

![molecular formula C20H20ClN3O3S2 B2721519 N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 932325-92-3](/img/structure/B2721519.png)

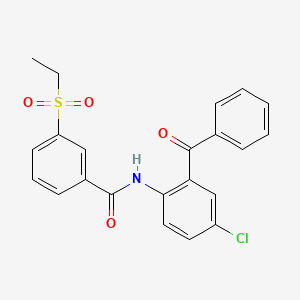

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

カタログ番号 B2721519

CAS番号:

932325-92-3

分子量: 449.97

InChIキー: BQAHMDZSHTUFTO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention for its potential therapeutic applications in various diseases.

科学的研究の応用

Diuretics and Carbonic Anhydrase Inhibitors

- Sulfonamide diuretics, which share structural similarities with the compound of interest, have been shown to act as carbonic anhydrase inhibitors (CAIs). These CAIs have been utilized in managing conditions like obesity, cancer, epilepsy, and hypertension due to their ability to inhibit specific isoforms of carbonic anhydrase present in kidneys and blood vessels. The inhibition of renal carbonic anhydrases can lead to increased nitrite excretion in urine, suggesting a role in blood pressure regulation and organ-protective activity (Carta & Supuran, 2013).

Antioxidant Capacity and Reaction Pathways

- Research on benzothiazoline derivatives, a structurally related group, has focused on their antioxidant properties, especially in assays like the ABTS/potassium persulfate decolorization assay. These studies have highlighted the complex reaction pathways antioxidants can participate in, including coupling reactions specific to certain antioxidants. This research contributes to our understanding of antioxidant capacity and the specificity of reactions, which is essential for therapeutic applications (Ilyasov et al., 2020).

Antifungal and Immunomodulating Activities

- The antifungal and immunomodulating activities of 1,4-benzothiazine azole derivatives have been investigated, demonstrating that specific chemical characteristics, such as the presence of ether substitution at the side chain, are correlated with significant in vivo activity. This suggests potential for these compounds in developing treatments that combine direct antifungal effects with immune response stimulation (Schiaffella & Vecchiarelli, 2001).

DNA Interaction and Drug Design

- Hoechst 33258 and its analogues, which include N-methylpiperazine derivatives similar to the compound , bind strongly to the minor groove of double-stranded B-DNA. This interaction, with specificity for AT-rich sequences, has been utilized in fluorescent DNA staining and offers insights into DNA sequence recognition and binding. Such knowledge is valuable for drug design, particularly in developing agents that can target specific DNA regions (Issar & Kakkar, 2013).

Benzothiazole Derivatives in Chemotherapy

- Benzothiazole derivatives have shown a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. These activities highlight the potential of benzothiazole and its derivatives in developing new therapeutic agents. The ease of synthesis and structural simplicity of these compounds facilitate the creation of chemical libraries for drug discovery (Kamal et al., 2015).

特性

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3S2/c1-13-8-10-24(11-9-13)29(26,27)15-4-2-14(3-5-15)20(25)23-17-7-6-16(21)18-19(17)28-12-22-18/h2-7,12-13H,8-11H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAHMDZSHTUFTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

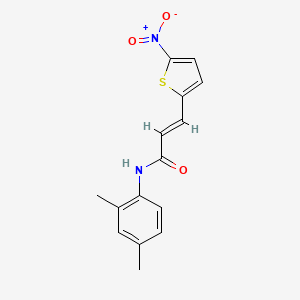

![N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]oxirane-2-carboxamide](/img/structure/B2721438.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2721439.png)

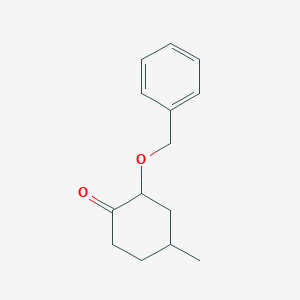

![ethyl 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B2721443.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine](/img/structure/B2721448.png)

![5-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2721450.png)

![1-[4-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2721451.png)

![2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methoxypropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2721456.png)

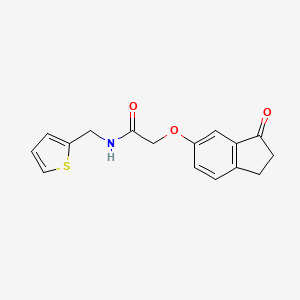

![2-[(2-aminophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2721459.png)